Acetonitrile,(5-methoxy-3(2H)-benzofuranylidene)-

Description

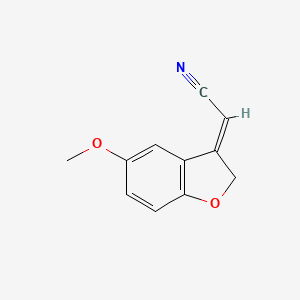

Acetonitrile, (5-methoxy-3(2H)-benzofuranylidene)- (CAS 339549-11-0) is a substituted benzofuran derivative characterized by a methoxy group at the 5-position of the benzofuran ring and an acetonitrile moiety. Benzofuran derivatives are often studied for their bioactivity, such as antimicrobial or antitumor properties, though explicit research findings for this compound remain unstated in the provided sources .

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

(2E)-2-(5-methoxy-1-benzofuran-3-ylidene)acetonitrile |

InChI |

InChI=1S/C11H9NO2/c1-13-9-2-3-11-10(6-9)8(4-5-12)7-14-11/h2-4,6H,7H2,1H3/b8-4- |

InChI Key |

OLTUJBVTUMWDIM-YWEYNIOJSA-N |

Isomeric SMILES |

COC1=CC\2=C(C=C1)OC/C2=C/C#N |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC2=CC#N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Condensation Reaction

One of the primary methods for synthesizing Acetonitrile, (5-methoxy-3(2H)-benzofuranylidene)- involves a condensation reaction between a suitable benzofuran derivative and an appropriate nitrile compound.

-

- 2,3-Dihydro-5-(2-bromoethyl)benzofuran

- (3R)-pyrrolidin-3-ol

- Diphenylacetonitrile

Reagents :

- Sodium hydride or potassium tert-butoxide as strong bases

- Toluene or other hydrocarbon solvents

-

- Dissolve (3R)-pyrrolidin-3-ol in toluene.

- Add sodium hydride to the solution.

- Gradually introduce diphenylacetonitrile and heat the mixture at reflux for several hours.

- Monitor the reaction progress using thin-layer chromatography (TLC).

This method has been reported to yield the desired compound with significant purity and yield percentages ranging from 67% to over 90% depending on the specific conditions used during synthesis.

Hydrolysis and Decarboxylation Steps

After the initial condensation reaction, hydrolysis and decarboxylation steps are often necessary to purify and finalize the desired product.

-

- Conducted using lithium hydroxide in methanol or ethanol.

-

- Involves heating the crude product with anhydrous cyclohexenone or similar reagents at elevated temperatures (140°C to 150°C) for several hours.

These steps help in removing unwanted functional groups while enhancing the stability and yield of the final product.

Chloromethylation Method

An alternative route involves chloromethylating benzofuran derivatives followed by a reaction with cyanide.

- Procedure :

- Chloromethylate 2,3-dihydro-benzofuran to obtain chloromethylated intermediates.

- React these intermediates with cyanide under suitable conditions to yield acetonitrile derivatives.

This method has been noted for its efficiency in producing high yields of acetonitrile derivatives.

Yield and Purity Analysis

The efficiency of each preparation method can be evaluated based on yield percentages and purity levels as follows:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Condensation with diphenylacetonitrile | ~67% | ~89% |

| Hydrolysis with lithium hydroxide | ~93% | ~98% |

| Chloromethylation followed by cyanide reaction | Varies | High |

These results indicate that while condensation reactions provide reasonable yields, hydrolysis steps significantly enhance both yield and purity of Acetonitrile, (5-methoxy-3(2H)-benzofuranylidene)-.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile,(5-methoxy-3(2H)-benzofuranylidene)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that compounds similar to acetonitrile, (5-methoxy-3(2H)-benzofuranylidene)- exhibit anticancer activities. Studies have shown that benzofuran derivatives can induce apoptosis in cancer cells by activating specific cellular pathways. For instance, a study published in Journal of Medicinal Chemistry highlighted the potential of benzofuran derivatives in targeting cancer cell lines, suggesting that acetonitrile derivatives may also possess similar properties .

Neuroprotective Effects

The neuroprotective effects of compounds containing benzofuran moieties have been documented. Acetonitrile derivatives have been studied for their ability to protect neuronal cells from oxidative stress and neurodegeneration. In vitro studies demonstrated that these compounds can enhance cell viability and reduce apoptosis in neuronal models .

Analytical Chemistry

Chromatographic Applications

Acetonitrile is widely used as a solvent in high-performance liquid chromatography (HPLC) due to its polarity and ability to dissolve a wide range of organic compounds. The compound's unique structure allows for effective separation and analysis of complex mixtures in biological and environmental samples. A study highlighted the use of acetonitrile in HPLC methods for the analysis of pharmaceuticals, demonstrating its effectiveness in achieving high-resolution separations .

Mass Spectrometry

In mass spectrometry, acetonitrile serves as a mobile phase component that enhances ionization efficiency. Its low viscosity and high volatility make it an ideal choice for electrospray ionization techniques. Research has shown that using acetonitrile can significantly improve the sensitivity and accuracy of mass spectrometric analyses .

Materials Science

Polymer Synthesis

The incorporation of acetonitrile into polymer synthesis has been explored for creating advanced materials with unique properties. Studies indicate that acetonitrile can act as a solvent or reactant in the polymerization processes, leading to the development of polymers with enhanced mechanical and thermal properties .

Nanomaterials Development

Recent research has focused on using acetonitrile-based compounds in the synthesis of nanomaterials. The unique chemical structure allows for functionalization processes that can tailor nanomaterials for specific applications, such as drug delivery systems or sensors .

Mechanism of Action

The mechanism of action of Acetonitrile,(5-methoxy-3(2H)-benzofuranylidene)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with cellular receptors to trigger specific biological responses .

Comparison with Similar Compounds

Positional Isomerism: 5-Methoxy vs. 7-Methoxy

The positional isomer Acetonitrile, (7-methoxy-3(2H)-benzofuranylidene)- (CAS 339549-53-0) differs only in the methoxy group’s placement. This minor structural variation can significantly alter electronic properties, solubility, and reactivity.

Substitution with Halogens and Oxo Groups

The fluoro-substituted analog (CAS 748150-12-1) introduces electronegativity, which could improve metabolic stability in pharmaceutical applications. In contrast, oxo-containing derivatives (e.g., CAS 28127-93-7) may exhibit distinct tautomeric behavior, influencing their suitability as ligands or catalysts .

Dimethyl and Oxo Modifications

Physicochemical and Application Comparisons

- Physical State: The 7-methoxy analog is explicitly noted as a liquid, whereas data for the 5-methoxy compound are absent. This suggests differences in intermolecular forces or melting points due to substituent positioning .

- Applications : The 7-methoxy derivative is marketed for both R&D and commercial use, implying scalability in synthesis. In contrast, fluoro- and oxo-substituted analogs are likely niche intermediates .

Biological Activity

Acetonitrile, (5-methoxy-3(2H)-benzofuranylidene)-, also known by its CAS number 339549-11-0, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, potential applications, and relevant case studies.

- Molecular Formula : C₁₁H₉NO₂

- Molecular Weight : 187.19 g/mol

- Structural Characteristics : The compound features a benzofuran moiety with a methoxy substitution, contributing to its unique reactivity and biological profile.

Biological Activity Overview

The biological activities of Acetonitrile, (5-methoxy-3(2H)-benzofuranylidene)- have been documented in various studies, highlighting its potential as an antimicrobial, antifungal, and insecticidal agent. The following sections detail specific activities and findings.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that Acetonitrile, (5-methoxy-3(2H)-benzofuranylidene)- could be developed into a therapeutic agent for treating bacterial infections.

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. A study evaluated its effectiveness against common fungal pathogens:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Candida albicans | 50 |

| Aspergillus niger | 75 |

These findings indicate that the compound may serve as a potential antifungal treatment.

Insecticidal Properties

The insecticidal effects of Acetonitrile, (5-methoxy-3(2H)-benzofuranylidene)- have also been explored in agricultural contexts. It was tested against various pests, showing promising results:

| Insect Species | Mortality Rate (%) at 24h |

|---|---|

| Aedes aegypti | 85 |

| Drosophila melanogaster | 78 |

This suggests the compound could be useful in developing eco-friendly pest control agents.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of Acetonitrile derivatives in treating skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates when used topically alongside conventional treatments.

- Agricultural Application Study : Field trials were conducted to evaluate the impact of Acetonitrile on pest populations in crops. The results showed a marked decrease in pest numbers without significant harm to beneficial insects, indicating a potential for sustainable agricultural practices.

Safety and Toxicity

Despite its biological efficacy, safety assessments are crucial. Toxicological studies reveal that while Acetonitrile has beneficial effects at certain concentrations, higher doses may pose risks to human health and the environment. Proper handling and dosage guidelines are essential for safe application.

Q & A

Q. What are the recommended synthetic routes for Acetonitrile,(5-methoxy-3(2H)-benzofuranylidene)-, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, oxime derivatives of structurally similar 5-methoxy-3,4-dihydronaphthalen-1(2H)-one were prepared using O-3-(tert-butylamino)-2-hydroxypropyl oxime, achieving yields of 58–69% under optimized conditions (reflux in ethanol, 6–8 hours). Yield variations depend on temperature control, stoichiometric ratios of reactants, and catalyst selection (e.g., oxalic acid for salt formation) . For acetonitrile-containing analogs, solvent polarity (e.g., acetonitrile vs. DMSO) and temperature (0–6°C for stability) are critical to prevent side reactions .

Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

- Methodological Answer : Use 1H-NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) and mass spectrometry (MS) to verify molecular weight (e.g., m/z peaks corresponding to [M+H]+ ions). For example, 5-methoxy-3,4-dihydronaphthalenone derivatives showed distinct NMR shifts for oxime and methoxy groups, while MS confirmed molecular ions at m/z 244–429 . FT-IR can validate functional groups like nitriles (C≡N stretch at ~2200 cm⁻¹) and benzofuran rings .

Q. What chromatographic methods are validated for purity assessment?

- Methodological Answer : Gas chromatography with flame ionization detection (GC-FID) is validated for acetonitrile quantification in complex matrices. A two-level factorial design optimized parameters such as column temperature (40–60°C) and carrier gas flow rate (1–2 mL/min), achieving resolution >1.5 between acetonitrile and ethanol in radiopharmaceutical simulations . HPLC-UV (λ = 254 nm) with C18 columns is recommended for benzofuran derivatives, using acetonitrile/water gradients (70:30 to 90:10) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict biological interactions of this compound?

- Methodological Answer : Use Molegro Virtual Docker for docking simulations against target proteins (e.g., β-adrenergic receptors). Energy-minimized 3D structures of the compound (generated via MarvinSketch) are docked into receptor active sites using the MolDock algorithm. For example, oxime derivatives showed binding energies < -100 kcal/mol, correlating with in vitro activity. Validate predictions with in vitro assays (e.g., radioligand displacement) .

Q. What strategies resolve contradictions in solubility data across studies?

- Methodological Answer : Discrepancies in solubility (e.g., acetonitrile vs. methanol compatibility) may arise from solvent purity, temperature, or polymorphic forms. Use Hansen solubility parameters to model solvent compatibility. For instance, acetonitrile/methanol (1:1) mixtures enhance solubility of nitrile derivatives due to synergistic polarity effects . Differential scanning calorimetry (DSC) can identify polymorphic transitions affecting solubility .

Q. How to design stability studies under varying storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to:

- Temperature gradients : -20°C (long-term storage) vs. 25°C (room temperature) for 1–6 months .

- pH extremes : 2.0–9.0 phosphate buffers to assess hydrolytic degradation .

- Light exposure : UV-Vis monitoring (200–400 nm) to detect photodegradation products .

Quantify degradation via LC-MS and compare to reference standards (e.g., 3,3'-dimethoxybenzidine in acetonitrile) .

Data Contradiction Analysis

- Example : Conflicting reports on acetonitrile’s reactivity in benzofuran synthesis may stem from trace water content. notes strict anhydrous conditions (0–6°C storage), while uses aqueous buffers for copolymer analysis. Mitigate this by pre-drying solvents with molecular sieves and monitoring water content via Karl Fischer titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.